

3-Phenoxyaniline CAS number and physical properties

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Compound of Interest

Compound Name: 3-Phenoxyaniline

Cat. No.: B129670

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An In-depth Technical Guide to 3-Phenoxyaniline

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of **3-Phenoxyaniline**, covering its fundamental chemical properties, synthesis protocols, and its role in therapeutic research.

Core Chemical Identity

CAS Number: 3586-12-7[1][2][3][4][5]

IUPAC Name: **3-phenoxyaniline**[4][6]

Synonyms: m-Phenoxyaniline, 3-Aminophenyl phenyl ether[1][2]

Physical and Chemical Properties

The physical and chemical characteristics of **3-Phenoxyaniline** are summarized in the table below, providing essential data for laboratory and research applications.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₁₁ NO	[1][3][4][5]
Molecular Weight	185.22 g/mol	[1][2][3]
Appearance	White to cream or pale yellow to pale brown solid, which can be in the form of crystals, powder, crystalline powder, or a fused solid.	[2][5]
Melting Point	32.0-44 °C	[2][4][5]
Boiling Point	329-330 °C	[2]
Solubility	Slightly soluble in water.	[7]
Flash Point	113 °C (235.4 °F) - closed cup	[2]

Experimental Protocols

The synthesis of **3-Phenoxyaniline** can be achieved through various methods. A common laboratory-scale synthesis involves the Ullmann condensation reaction.

Synthesis of 3-Phenoxyaniline from 3-Bromoaniline and Phenol

This protocol details a copper-catalyzed Ullmann condensation for the synthesis of **3-Phenoxyaniline**.

Materials:

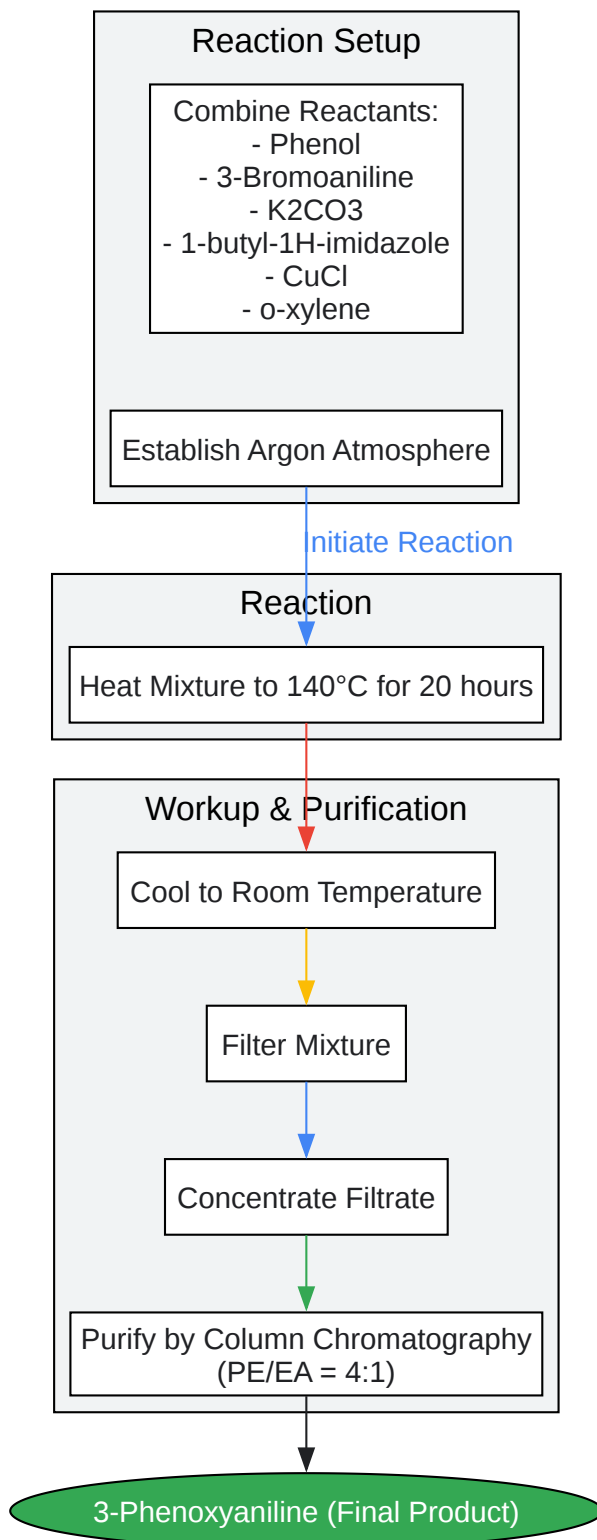
- Phenol (12 mmol)
- 3-Bromoaniline (10 mmol)
- Potassium Carbonate (K₂CO₃) (20 mmol)
- 1-butyl-1H-imidazole (5 mmol)

- Copper(I) Chloride (CuCl) (4.5 mmol)
- o-xylene (10 mL)
- Argon (Ar) atmosphere
- Petroleum Ether (PE)
- Ethyl Acetate (EA)

Procedure:

- Under an Argon atmosphere, add Phenol (12 mmol), 3-bromoaniline (10 mmol), K_2CO_3 (20 mmol), 1-butyl-1H-imidazole (5 mmol), and CuCl (4.5 mmol) to o-xylene (10 mL) in a reaction vessel.[\[3\]](#)
- Heat the mixture to 140 °C for 20 hours.[\[3\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.[\[3\]](#)
- Filter the mixture to remove solid residues.[\[3\]](#)
- Concentrate the filtrate under reduced pressure.[\[3\]](#)
- Purify the resulting crude product by column chromatography using a solvent system of Petroleum Ether/Ethyl Acetate (4:1, v/v) to yield **3-Phenoxyaniline**.[\[3\]](#)

Workflow for the Synthesis of 3-Phenoxyaniline

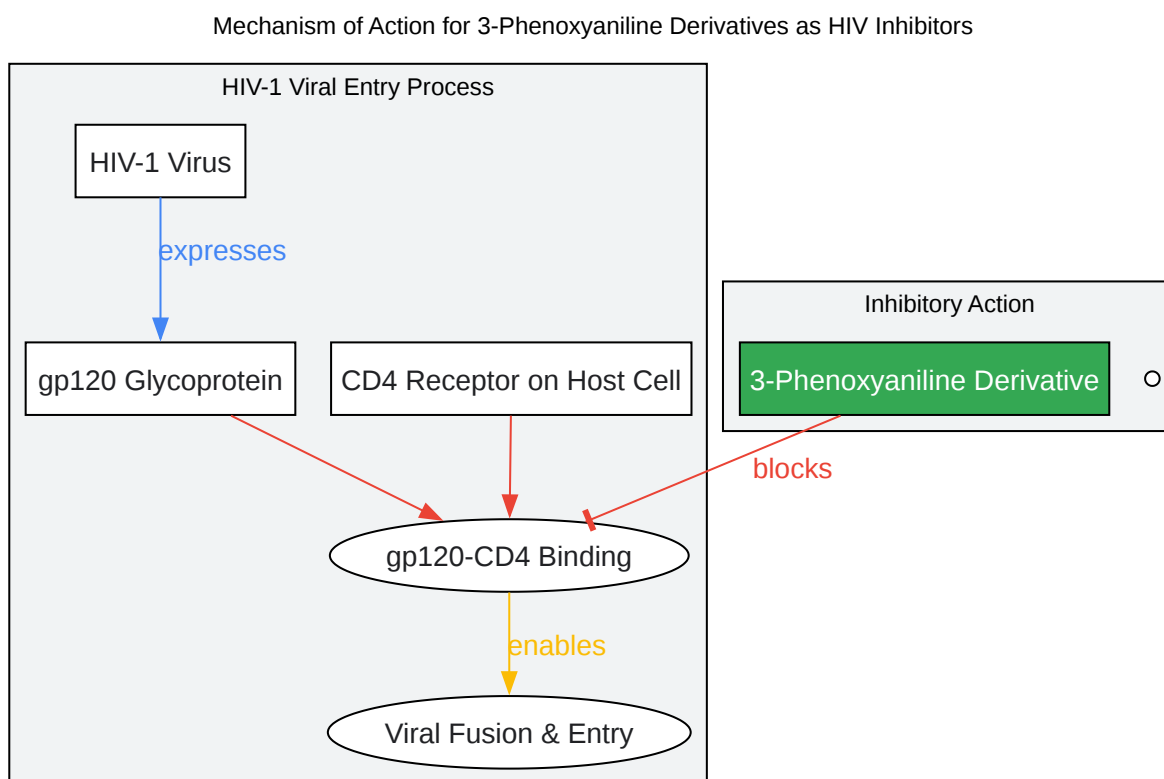
[Click to download full resolution via product page](#)Caption: A generalized workflow for the synthesis of **3-phenoxyaniline**.

Applications in Drug Development

3-Phenoxyaniline serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

HIV-1 Entry Inhibition

Derivatives of **3-Phenoxyaniline** have been investigated as potential inhibitors of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4.[7] [8] This interaction is a critical step in the viral entry process, making it an attractive target for antiretroviral therapy.



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Caption: Logical relationship of **3-Phenoxyaniline** derivatives in HIV-1 entry inhibition.

Anticancer Research

Furthermore, various phenoxyaniline derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, indicating their potential as scaffolds for the development of new anticancer agents.[9] The specific signaling pathways targeted by these compounds are an active area of research.

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